3-(4-Fluorophenyl)-3-methylbutan-2-amine
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Overview
Description
3-(4-Fluorophenyl)-3-methylbutan-2-amine is an organic compound that features a fluorine-substituted phenyl ring attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-methylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-methylbutan-2-one.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 3-methylbutan-2-one in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-methylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to produce secondary amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-3-methylbutan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-methylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-methylbutan-2-amine: Similar structure with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-3-methylbutan-2-amine: Similar structure with a bromine atom instead of fluorine.
3-(4-Methylphenyl)-3-methylbutan-2-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-3-methylbutan-2-amine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C11H16FN |
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Molecular Weight |
181.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3 |
InChI Key |
UZRBNCULZJMGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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